3-Bromo-5-(3-pyridyloxy)benzaldehyde
Description
3-Bromo-5-(3-pyridyloxy)benzaldehyde (C₁₂H₈BrNO₂, MW 286.10) is a benzaldehyde derivative featuring a bromine atom at position 3 and a 3-pyridyloxy group at position 5. The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C12H8BrNO2 |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
3-bromo-5-pyridin-3-yloxybenzaldehyde |
InChI |
InChI=1S/C12H8BrNO2/c13-10-4-9(8-15)5-12(6-10)16-11-2-1-3-14-7-11/h1-8H |
InChI Key |
VJFLBQOESDWWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)C=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences among 3-Bromo-5-(3-pyridyloxy)benzaldehyde and its analogs:
Physicochemical Properties
Electronic Effects :
- The 3-pyridyloxy group in the target compound introduces electron-withdrawing effects via resonance, activating the aldehyde for nucleophilic additions. In contrast, trifluoromethoxy (O-CF₃) and trifluoromethyl (CF₃) groups are stronger electron-withdrawing groups, deactivating the aromatic ring toward electrophilic substitution .
- Methoxy (OMe) and methoxymethyl (CH₂OCH₃) groups (e.g., in and ) are electron-donating, enhancing ring reactivity for electrophilic attacks.
- Solubility and Stability: The silyl ether in 3-Bromo-5-((tert-butyldimethylsilyl)oxy)benzaldehyde increases lipophilicity, improving solubility in nonpolar solvents but requiring protection from hydrolysis . Trifluoromethyl and trifluoromethoxy groups enhance metabolic stability and resistance to oxidation, making these analogs valuable in medicinal chemistry .
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